N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-12-18(26-20(23-12)14-7-3-4-8-15(14)21)11-22-19(24)17-10-13-6-2-5-9-16(13)25-17/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIKSUNGRRXVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a haloketone.
Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide and related compounds:
Key Findings from Comparative Analysis:
Substituent Effects: The 2-fluorophenyl group in the target compound (vs. 4-fluorophenyl in 923681-29-2) may alter steric and electronic interactions with biological targets .
Core Structure Impact: Benzofuran carboxamide (target) vs. Thiazole (target) vs. triazole (): Thiazoles generally exhibit greater metabolic stability due to reduced susceptibility to oxidation .
Spectral Data :
- The target’s IR spectrum would likely show a C=O stretch at ~1663–1682 cm⁻¹ (similar to ’s hydrazinecarbothioamides) but lacks the C=S stretch (~1243–1258 cm⁻¹) due to the absence of thione groups .
Biological Activity: Compounds like P22 () demonstrate that fluorinated thiazoles are viable in pesticidal contexts, suggesting the target could be repurposed for agrochemical applications .
Biological Activity
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its mechanisms of action, biological evaluations, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A benzofuran core
- A thiazole ring
- A fluorophenyl substituent
The molecular formula is C_{18}H_{16}FN_{2}O_{2}S, with a molecular weight of approximately 344.39 g/mol. The presence of these functional groups contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole ring is known to enhance the binding affinity to biological targets, which may modulate various cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : Interaction with receptors could influence signaling pathways, impacting cell proliferation and survival.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For example, thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 1.61 ± 1.92 |
| Thiazole Derivative B | A431 (Skin Cancer) | 1.98 ± 1.22 |
The presence of the benzofuran moiety has been linked to enhanced cytotoxicity against human glioblastoma and melanoma cells, suggesting that this compound may also exhibit similar properties.
Antiviral Activity
Compounds with thiazole structures have been studied for their antiviral properties, particularly against Hepatitis C virus (HCV). For instance, some thiazolidinone derivatives demonstrated over 95% inhibition of NS5B RNA polymerase activity in vitro.
Case Studies and Research Findings
-
Case Study on Antitumor Effects : A study involving synthesized thiazole derivatives showed that modifications at the phenyl and thiazole positions significantly affected cytotoxicity against cancer cell lines.
- Findings : Compounds with electron-donating groups at specific positions exhibited enhanced activity, indicating structure-activity relationships (SAR) critical for developing effective anticancer agents.
-
Research on Antiviral Efficacy : Another study highlighted the efficacy of thiazole-containing compounds against viral infections, focusing on their mechanism of action in inhibiting viral replication.
- Results : Certain derivatives were found to have low toxicity while maintaining high antiviral activity, making them promising candidates for further development.
Q & A
Q. What experimental controls ensure reproducibility in dose-response studies?
- Methodological Answer:
- Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only treatments.
- Plate Normalization: Use internal controls (e.g., CellTiter-Glo®) to adjust for edge effects in 96-well plates.
- Data Normalization: Express results as % inhibition relative to baseline (vehicle) and validate with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
